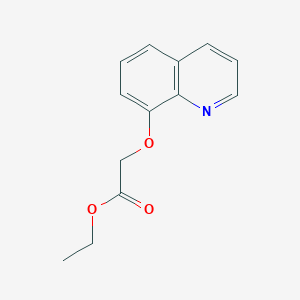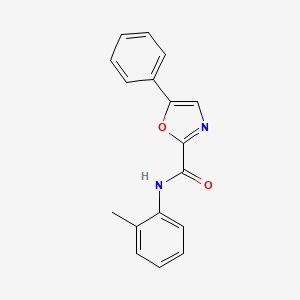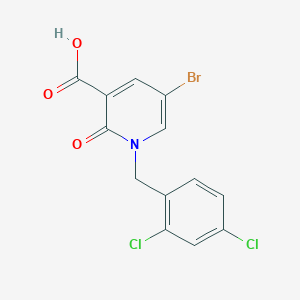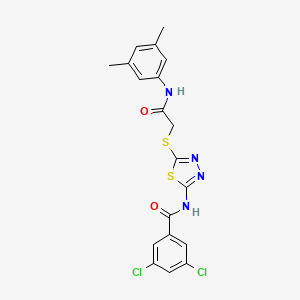
N1-(5-methylisoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a morpholine ring, which is a six-membered ring with four carbon atoms and two heteroatoms (one oxygen and one nitrogen). The presence of these functional groups could potentially confer certain chemical properties to the compound, such as reactivity, polarity, and acidity/basicity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and morpholine rings would likely contribute to the compound’s three-dimensional shape .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. Isoxazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions. Morpholines can act as bases and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N1-(5-methylisoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide and its derivatives exhibit a broad range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their biological activities, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Compounds also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Biological Activity and Potential Therapeutic Applications
The chemical structure of this compound allows for interactions with various biological targets. Research by Dawood et al. (2011) on pyrazole- and isoxazole-based heterocycles showed that these compounds possess antiviral and cytotoxic activities, with certain derivatives reducing the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%. This highlights the potential of such compounds in developing treatments for viral infections (Dawood et al., 2011).
Anticonvulsant Properties
The compound N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916), related to the chemical structure , has been studied for its anticonvulsant properties. Research demonstrated various oxidation reactions of this compound, indicating the significance of the arylmethyl group and the isoxazole moiety in its biological activity. Such studies contribute to understanding the chemical and pharmacological properties of these compounds and their potential as therapeutic agents (Adolphe-Pierre et al., 1998).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-13-11-16(21-26-13)20-18(24)17(23)19-7-8-22-9-10-25-15(12-22)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVANJSQGLUPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)

![ethyl 6-(1-benzofuran-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2859182.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2859185.png)


![4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2859189.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2859197.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2859201.png)
